Wieland-Miescher ketone
Overview
Description
Wieland-Miescher ketone (WMK) is a well-known diketone that serves as a versatile intermediate in the synthesis of various natural products and pharmaceuticals. It is characterized by its bicyclic structure, which includes a cyclohexenone ring fused to a ketone-containing six-membered ring. The importance of WMK lies in its stereochemistry, which can be manipulated to produce optically pure compounds, making it a valuable chiral building block in asymmetric synthesis .
Synthesis Analysis
The synthesis of WMK and its analogues has been a subject of extensive research. One approach involves an organocatalytic one-pot double cascade sequence, combining Knoevenagel condensation, hydrogenation, and Robinson annulation, to yield highly functionalized WMK analogues with excellent enantioselectivity . Another method utilizes yeast-mediated kinetic resolution to obtain enantiomerically enriched forms of WMK, with the yeast strain Torulaspora delbrueckii IFO 10921 playing a crucial role in the selective reduction of the ketone . Additionally, asymmetric Diels-Alder reactions have been employed using enantiomerically pure sulfinylquinone to access functionalized WMK analogues . Large-scale preparations have also been reported, highlighting the practicality of synthesizing WMK on an industrial scale .
Molecular Structure Analysis
The molecular structure of WMK has been confirmed through various analytical techniques. The absolute stereochemistry of optically pure WMK has been established using the CD exciton chirality method, which is crucial for understanding the molecule's three-dimensional arrangement and its implications in further synthetic applications . X-ray crystallography has also been utilized to determine the structure of WMK derivatives, providing insight into the stereochemical outcomes of reactions involving WMK .
Chemical Reactions Analysis
WMK undergoes a variety of chemical reactions, which are central to its utility as a synthetic intermediate. The molecule's enolate form can participate in double Michael reactions, leading to complex polycyclic structures . Moreover, WMK can be synthesized through intramolecular aldol condensations catalyzed by derivatives of cyclohexanediamine, demonstrating the flexibility of WMK in forming carbon-carbon bonds . The asymmetric synthesis of WMK has been achieved using chiral primary amine catalysis, which offers high enantioselectivity and excellent yields .
Physical and Chemical Properties Analysis
The physical and chemical properties of WMK are influenced by its diketone functionality and rigid bicyclic framework. These properties are essential for its reactivity and the ability to form stable enolates, which are key intermediates in many of its reactions. The recyclability of asymmetric cyclization reactions to produce WMK analogues has been demonstrated in ionic liquids, showcasing the molecule's compatibility with green chemistry principles . The high enantiomeric excesses achieved in these reactions underscore the molecule's propensity for stereoselective transformations, which is a critical attribute for its application in asymmetric synthesis .
Scientific Research Applications
1. Stereochemistry and Synthesis
Wieland-Miescher ketone has been a focus in stereochemistry and synthesis. An efficient preparation method for optically pure Wieland-Miescher ketone has been developed, highlighting its significance in stereochemistry. Its absolute stereochemistry was confirmed using the CD exciton chirality method applied to its derivatives, emphasizing the ketone's role in understanding molecular stereochemistry and its implications in synthesis processes (Harada et al., 1990).
2. Catalytic Activity in Drug Synthesis
The ketone plays a crucial role in synthesizing various drugs, including antitumor, antiviral, antimicrobial, and antineurodegenerative drugs. A study outlines the use of surfactant esters derived from phenylalanine as asymmetric catalysts in synthesizing Wieland-Miescher ketone, demonstrating its critical role in drug development (Caumul & Dhallapah, 2015).
3. Total Synthesis Starting Point
Wieland-Miescher ketone is widely used as a starting point in total synthesis processes. It undergoes various modifications such as oxidation, reduction, and electrophilic or nucleophilic addition, proving its versatility in synthesizing complex organic compounds (Liu, 2019).
4. Enantioselective Synthesis
The ketone has been synthesized enantioselectively using various catalytic methods. For instance, a study reports a highly efficient and practical protocol for synthesizing both Wieland-Miescher ketone and Hajos-Parrish ketone with high enantioselectivity and excellent yields. This highlights its role in achieving enantioselectivity in synthesis, a key aspect in drug design (Zhou et al., 2012).
5. Enantiomerically Pure Forms and Kinetic Resolutions
The development of methods for obtaining enantiomerically pure forms of Wieland-Miescher ketone underscores its importance in stereochemistry. A study presents a kinetic resolution process with yeast-mediated reduction to obtain highly enantiomerically enriched forms, illustrating the ketone's role in advanced stereochemical manipulations (Fuhshuku et al., 2000).
Future Directions
properties
IUPAC Name |
8a-methyl-3,4,7,8-tetrahydro-2H-naphthalene-1,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11-6-5-9(12)7-8(11)3-2-4-10(11)13/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDRUMZDHWHKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40894783 | |
Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wieland-Miescher ketone | |
CAS RN |
20007-72-1, 33878-99-8 | |
Record name | (±)-Wieland-Miescher ketone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20007-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Methyl-delta5,10-octalin-1,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9(S)-Methyl-delta-5(10)-octalin-1,6-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033878998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 20007-72-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87581 | |
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Record name | 3,4,8,8a-Tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40894783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,8,8a-tetrahydro-8a-methyl-(2H,7H)naphthalene-1,6-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.497 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 9-METHYL-.DELTA.5,10-OCTALIN-1,6-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FAX7VUD577 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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